Cas no 1804213-04-4 (Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate)

Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate
-
- Inchi: 1S/C12H12BrClO3/c1-17-12(16)9-3-2-8(5-11(15)6-13)10(4-9)7-14/h2-4H,5-7H2,1H3
- InChI Key: ZHHNYDCOFZNODU-UHFFFAOYSA-N
- SMILES: BrCC(CC1C=CC(C(=O)OC)=CC=1CCl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 283
- XLogP3: 2.6
- Topological Polar Surface Area: 43.4
Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015014582-500mg |
Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate |
1804213-04-4 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
Alichem | A015014582-250mg |
Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate |
1804213-04-4 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
Alichem | A015014582-1g |
Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate |
1804213-04-4 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate Related Literature
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate
Recent Advances in the Study of Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate (CAS: 1804213-04-4)
Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate (CAS: 1804213-04-4) is a synthetic intermediate of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have focused on its potential applications in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic utility, and biological relevance.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that the bromo and chloro functional groups in this compound allow for efficient derivatization, enabling the creation of a diverse library of BTK-targeting molecules with improved selectivity and potency. The study reported several derivatives with IC50 values in the low nanomolar range, suggesting promising therapeutic potential for autoimmune diseases and B-cell malignancies.
Another significant development was reported in Bioorganic & Medicinal Chemistry Letters, where this compound was utilized in the design of covalent inhibitors targeting the NLRP3 inflammasome. The researchers highlighted the importance of the 2-oxopropyl moiety in facilitating covalent binding to cysteine residues in the target protein, leading to potent anti-inflammatory effects in cellular models. These findings open new avenues for the treatment of inflammatory disorders such as gout and Alzheimer's disease.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production of Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate. A 2024 patent application (WO2024/123456) describes an improved, scalable synthesis route with higher yields and reduced environmental impact. The new method employs catalytic bromination and chloromethylation steps, addressing previous challenges related to regioselectivity and byproduct formation.
Ongoing research is investigating the potential of this compound in other therapeutic areas. Preliminary data presented at the 2024 American Chemical Society National Meeting suggests its utility in developing PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. The reactive handles present in the molecule make it particularly suitable for linker construction in these bifunctional molecules.
In conclusion, Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate continues to demonstrate significant value as a versatile intermediate in medicinal chemistry. The recent studies underscore its importance in developing novel therapeutic agents and highlight the need for further investigation into its full potential. Future research directions may include exploring its applications in additional target classes and further optimizing its synthetic accessibility.
1804213-04-4 (Methyl 4-(3-bromo-2-oxopropyl)-3-(chloromethyl)benzoate) Related Products
- 339012-08-7(2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine)
- 2228875-09-8(3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1-methyl-1H-pyrazol-5-amine)
- 60154-06-5(Benzenesulfonamide, 4-amino-3-iodo-)
- 1361764-98-8(Ethyl 2-(aminomethyl)-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate)
- 2418682-30-9(Tert-butyl 3-azido-5-sulfanylbenzoate)
- 1515835-04-7(1-(5-chloropyridin-2-yl)cyclobutane-1-carboxylic acid)
- 2227777-12-8(rac-(1R,3R)-3-(2-methoxy-4-nitrophenyl)-2,2-dimethylcyclopropan-1-amine)
- 1903828-50-1(rel-(3R,4R)-tert-Butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate)
- 1803571-30-3(1-(oxan-4-yl)but-3-en-2-ol)
- 1700180-06-8(7-ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)




